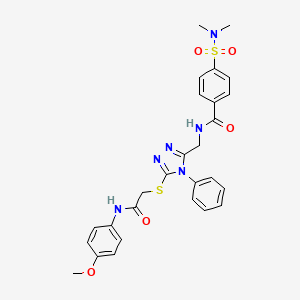

4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O5S2/c1-32(2)40(36,37)23-15-9-19(10-16-23)26(35)28-17-24-30-31-27(33(24)21-7-5-4-6-8-21)39-18-25(34)29-20-11-13-22(38-3)14-12-20/h4-16H,17-18H2,1-3H3,(H,28,35)(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTMYBHWTOYPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula: C28H30N6O6S2

- Molecular Weight: 610.7 g/mol

- Purity: Typically 95% .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes, similar to other triazole derivatives that have shown inhibitory effects on various targets involved in disease pathways.

- Antiviral Activity: Preliminary studies suggest that related compounds exhibit antiviral properties by interfering with viral replication processes .

- Anti-inflammatory Effects: Some derivatives in the same class have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antiviral Activity

Research indicates that derivatives similar to the compound have been tested for their antiviral efficacy against HIV and other viruses. For instance, a study evaluated various phenylalanine derivatives and reported significant antiviral activity with certain modifications . The effective concentration (EC50) and cytotoxic concentration (CC50) ratios are critical for assessing the therapeutic index.

| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| PF-74 | 0.42 ± 0.11 | >11.56 | >27.5 |

| II-13c | 5.14 ± 1.62 | >9.51 | >1.85 |

| V-25i | 2.57 ± 0.79 | >8.55 | >3.33 |

This data suggests that while some derivatives show promising antiviral properties, they may not match the potency of established controls like PF-74.

Cytotoxicity Studies

In vitro studies conducted on various cell lines have revealed that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in antiviral therapies .

Case Studies

- Study on HIV Inhibition: A detailed investigation into the antiviral properties of related triazole compounds demonstrated their potential as HIV inhibitors by disrupting the viral lifecycle at multiple stages .

- Inflammation Modulation: Another study highlighted the anti-inflammatory properties of similar compounds, where they effectively reduced nitric oxide production in macrophages without inducing cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the triazole and sulfamoyl moieties in this compound?

- Methodology : The triazole core can be synthesized via cyclization reactions using precursors like thiosemicarbazides under acidic conditions. For the sulfamoyl group, reacting amines with sulfonyl chlorides in the presence of a base (e.g., K₂CO₃) is common. Ultrasonication-assisted coupling with DMAP in dichloromethane (DCM) enhances reaction efficiency for thioether linkages, as demonstrated in analogous sulfonamidoacetamide syntheses .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields high-purity products.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?

- 1H/13C NMR : Key signals include the dimethylsulfamoyl group (δ ~3.0 ppm for N–CH₃ protons, δ ~45 ppm for S–N carbons) and the triazole aromatic protons (δ ~7.5–8.5 ppm). The methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1150 cm⁻¹ (S=O), and ~1250 cm⁻¹ (C–N of triazole).

- MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ with <2 ppm error.

Q. What solvent systems optimize crystallization for X-ray diffraction studies?

- Slow evaporation from a 1:1 mixture of DMSO and methanol at 4°C produces single crystals suitable for X-ray analysis. This method was validated for structurally related triazole derivatives, achieving R-factors <0.05 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to bacterial enzyme targets (e.g., acps-pptase)?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of acps-pptase (PDB: 3VOB). The dimethylsulfamoyl group may interact with catalytic lysine residues via hydrogen bonding, while the triazole ring engages in π-π stacking with aromatic enzyme pockets. MD simulations (GROMACS) over 100 ns assess binding stability .

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antitumor effects)?

- Data Analysis : Conduct dose-response assays across multiple cell lines (e.g., Gram-positive bacteria vs. HeLa cells) to establish selectivity. Use statistical tools (ANOVA, PCA) to identify structure-activity relationships (SAR). For example, the methoxyphenyl group’s electron-donating effects may enhance membrane permeability in cancer cells but reduce bacterial target engagement .

- Experimental Design : Include positive controls (e.g., doxorubicin for antitumor, ciprofloxacin for antibacterial) and validate via Western blotting (e.g., caspase-3 activation for apoptosis).

Q. How do non-covalent interactions (e.g., hydrogen bonding, van der Waals) influence the compound’s reactivity in catalytic systems?

- Approach : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The sulfamoyl group’s polarity facilitates hydrogen bonding with protic solvents, altering reaction kinetics in SNAr pathways. Crystallographic data from related sulfonamides show CH-π interactions between the benzamide and triazole moieties, stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.